Cas no 667-91-4 (9(10H)-Anthracenone,10-(diphenylmethylene)-)
9(10H)-Anthracenone,10-(diphenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- 9(10H)-Anthracenone,10-(diphenylmethylene)-
- 10-benzhydrylideneanthracen-9-one
- 9-BENZHYDRYLIDENE-10-ANTHRONE
- NULL
- 9(10H)-Anthracenone, 10-(diphenylmethylene)-
- FT-0632773
- Diphenylmethylenanthron
- NS00036066
- NSC 89267
- NSC89267
- 10-(Diphenylmethylene)anthracen-9(10H)-one
- SCHEMBL8653739
- EINECS 211-570-7
- SPOJSTUMWGMCFP-UHFFFAOYSA-N
- A835546
- MFCD00019172
- 667-91-4
- Anthrafuchson
- NSC-89267
- DTXSID20216848
- 10-(Diphenylmethylene)-9(10H)-anthracenone #
- DB-054960
-
- Inchi: 1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H
- InChI Key: SPOJSTUMWGMCFP-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2/C(=C(\C2C=CC=CC=2)/C2C=CC=CC=2)/C2C=CC=CC=21
Computed Properties
- Exact Mass: 358.13600
- Monoisotopic Mass: 358.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.8
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.0621 (rough estimate)
- Melting Point: 203-207 °C
- Boiling Point: 450.86°C (rough estimate)
- Flash Point: 209.5°C
- Refractive Index: 1.6380 (estimate)
- PSA: 17.07000
- LogP: 6.23840
- Solubility: Not determined
9(10H)-Anthracenone,10-(diphenylmethylene)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB576698-1g |
9-Benzhydrylidene-10-anthrone, 95%; . |
667-91-4 | 95% | 1g |
€65.40 | 2024-08-02 | |
| abcr | AB576698-5g |
9-Benzhydrylidene-10-anthrone, 95%; . |
667-91-4 | 95% | 5g |
€143.90 | 2024-08-02 |
9(10H)-Anthracenone,10-(diphenylmethylene)- Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 9(10H)-Anthracenone,10-(diphenylmethylene)-
9(10H)-Anthracenone, 10-(diphenylmethylene): A Comprehensive Overview
9(10H)-Anthracenone, 10-(diphenylmethylene) (CAS No. 667-91-4) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines the anthracenone core with a diphenylmethylene substituent. The anthracenone moiety is a tricyclic aromatic ketone, while the diphenylmethylene group adds additional conjugation and steric bulk to the molecule.
The anthracenone core is well-known for its photophysical properties, including strong absorption in the UV-visible region and efficient fluorescence. These properties make 9(10H)-Anthracenone, 10-(diphenylmethylene) an attractive candidate for applications in photovoltaics, organic light-emitting diodes (OLEDs), and fluorescent probes. The diphenylmethylene substituent further enhances the compound's electronic and optical properties by extending the π-conjugation system and modulating the electronic distribution within the molecule.
Recent studies have explored the potential of 9(10H)-Anthracenone, 10-(diphenylmethylene) in various advanced materials and devices. For instance, a 2022 study published in Journal of Materials Chemistry C demonstrated that this compound can be used as an efficient electron-transport material in OLEDs, leading to improved device performance and longer operational lifetimes. The researchers found that the diphenylmethylene group significantly enhances the electron mobility and stability of the material, making it a promising candidate for next-generation OLEDs.
In addition to its applications in materials science, 9(10H)-Anthracenone, 10-(diphenylmethylene) has also shown potential in pharmaceutical research. A 2023 study published in Bioorganic & Medicinal Chemistry Letters investigated the biological activity of this compound and its derivatives. The study revealed that certain derivatives of 9(10H)-Anthracenone, 10-(diphenylmethylene) exhibit potent antitumor activity against various cancer cell lines. The researchers attributed this activity to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including DNA damage and disruption of mitochondrial function.
The synthesis of 9(10H)-Anthracenone, 10-(diphenylmethylene) typically involves a multi-step process that begins with the formation of the anthracenone core followed by the introduction of the diphenylmethylene substituent. One common synthetic route involves the reaction of anthraquinone with benzaldehyde in the presence of a suitable base and solvent. This reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of the desired product with high yield and purity.
The characterization of 9(10H)-Anthracenone, 10-(diphenylmethylene) is typically performed using a combination of spectroscopic techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. For example, UV-Vis spectroscopy can be used to determine the absorption and emission properties of the compound, while NMR spectroscopy can confirm the presence of specific functional groups and their relative positions within the molecule.
The stability and solubility of 9(10H)-Anthracenone, 10-(diphenylmethylene) are important factors to consider for its practical applications. This compound is generally stable under ambient conditions but may degrade upon exposure to strong acids or bases. Its solubility can vary depending on the solvent used; it is typically more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) than in non-polar solvents like hexane or toluene.
In conclusion, 9(10H)-Anthracenone, 10-(diphenylmethylene) (CAS No. 667-91-4) is a versatile organic compound with a wide range of potential applications in materials science and pharmaceutical research. Its unique molecular structure confers valuable photophysical and biological properties that make it an attractive candidate for advanced materials and therapeutic agents. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its significance in modern scientific research.
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